molecular formula C42H80N14O24 B1667020 Streptoduocin CAS No. 8017-59-2

Streptoduocin

Cat. No. B1667020
CAS RN: 8017-59-2
M. Wt: 1165.2 g/mol
InChI Key: AWBXTNNIECFIHT-BVVIRPNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambistrin is a biochemical.

Scientific Research Applications

Diabetes Research and Drug Screening

  • Streptoduocin, often referred to in literature as Streptozotocin (STZ), is extensively used to induce diabetes in animal models. It creates clinical features in animals resembling human diabetes, making it an invaluable tool in diabetes research. Researchers use STZ-induced animal models to understand diabetes pathogenesis and to evaluate novel antidiabetic therapies (Goyal et al., 2016).
  • STZ is an antibiotic that causes pancreatic islet β-cell destruction, widely used to produce models of type 1 diabetes mellitus (T1DM) in mice and rats. These models are crucial for assessing pathological consequences of diabetes and screening potential treatments (Furman, 2015).

Understanding Cellular Mechanisms

  • STZ’s role in inducing insulin-dependent diabetes mellitus (IDDM) is vital for studying the mechanisms of Type 1 diabetes and evaluating therapeutic options. Understanding the action of STZ at the cellular level, particularly its effect on GLUT2-expressing cells, helps in deciphering diabetes mechanisms (W. Schnedl et al., 1994).
  • The drug's impact on DNA methylation in various tissues, especially in pancreatic cells, provides insights into its diabetogenic and potential carcinogenic effects, contributing to understanding the molecular pathogenesis of diabetes and cancer (Bennett & Pegg, 1981).

Genotoxicity and Cytotoxicity

  • STZ's genotoxicity is studied in both normal and cancer cells to understand its effects on genomic stability. Its capacity to induce a broad range of DNA damage highlights the need for a better understanding of its mechanism in chemotherapy and diabetes research (Błasiak et al., 2004).
  • Investigating the cytotoxicity of STZ in human hepatoma HepG2 cells helps understand its mechanism of action in chemotherapy, given its capacity to induce oxidative stress and mitochondrial dysfunction (Raza & John, 2012).

Environmental and Agricultural Impact

  • Research on the adsorption of streptomycin (a related compound) on soil and its interactions with various cations and pH levels contributes to our understanding of antibiotic contamination and its environmental impact (Wang, Zhao, & Huang, 2014).

properties

CAS RN

8017-59-2

Product Name

Streptoduocin

Molecular Formula

C42H80N14O24

Molecular Weight

1165.2 g/mol

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H41N7O12.C21H39N7O12/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m00/s1

InChI Key

AWBXTNNIECFIHT-BVVIRPNYSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ambistrin

Origin of Product

United States

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